molecular formula C14H21NO3S B2409566 4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide CAS No. 1491943-88-4

4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide

Cat. No.: B2409566
CAS No.: 1491943-88-4
M. Wt: 283.39
InChI Key: AIBYPACBDGFXJR-UHFFFAOYSA-N
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Description

4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . It is characterized by the presence of an ethylcyclohexyl group attached to a benzene ring via an oxygen atom, and a sulfonamide group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-(4-ethylcyclohexyl)oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-2-11-3-5-12(6-4-11)18-13-7-9-14(10-8-13)19(15,16)17/h7-12H,2-6H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBYPACBDGFXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 4-ethylcyclohexanol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its sulfonamide group, which is known for its pharmacological activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various biological effects. These interactions can result in antimicrobial, anti-inflammatory, and other pharmacological activities .

Comparison with Similar Compounds

4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:

The uniqueness of 4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide lies in its specific structural features, such as the ethylcyclohexyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.

Biological Activity

4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various therapeutic applications, including antimicrobial and anti-inflammatory properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

C13H19NO3S\text{C}_{13}\text{H}_{19}\text{N}\text{O}_3\text{S}

This indicates the presence of a sulfonamide functional group (-SO2NH2) attached to a benzene ring, which is further substituted with an ethylcyclohexyl ether.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study on similar sulfonamide compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa14

Table 1: Antimicrobial activity of related sulfonamides

Anti-inflammatory Activity

The anti-inflammatory potential of 4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide has been assessed through in vitro studies. The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines, suggesting its utility in treating inflammatory conditions.

Case Study: Inhibition of Cytokines
In a controlled study, the compound was tested on human monocytes stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in TNF-α levels, indicating a dose-dependent anti-inflammatory effect.

The biological activity of 4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory and microbial pathways. For example, it may act as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Toxicity and Safety Profile

Preliminary toxicity assessments reveal that the compound exhibits low toxicity levels in mammalian cell lines. However, further studies are necessary to establish its safety profile comprehensively.

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